6-fluoro-5-nitro-2(3H)-benzothiazolone

Agrochemical Herbicide Structure-activity relationship

6-Fluoro-5-nitro-2(3H)-benzothiazolone (CAS 111332-15-1) is a heterocyclic compound belonging to the benzothiazolone class, characterized by a fluorine atom at the 6-position and a nitro group at the 5-position on the benzothiazole framework. With the molecular formula C₇H₃FN₂O₃S and a molecular weight of 214.18 g/mol, this compound appears as a pale brown crystalline solid with a melting point of 180–182°C.

Molecular Formula C7H3FN2O3S
Molecular Weight 214.18 g/mol
CAS No. 111332-15-1
Cat. No. B052535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-5-nitro-2(3H)-benzothiazolone
CAS111332-15-1
Synonyms2(3H)-Benzothiazolone,6-fluoro-5-nitro-(9CI)
Molecular FormulaC7H3FN2O3S
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])F)SC(=O)N2
InChIInChI=1S/C7H3FN2O3S/c8-3-1-6-4(9-7(11)14-6)2-5(3)10(12)13/h1-2H,(H,9,11)
InChIKeyJVOFJNPTDFAEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-5-nitro-2(3H)-benzothiazolone (CAS 111332-15-1): Chemical Profile and Procurement Baseline


6-Fluoro-5-nitro-2(3H)-benzothiazolone (CAS 111332-15-1) is a heterocyclic compound belonging to the benzothiazolone class, characterized by a fluorine atom at the 6-position and a nitro group at the 5-position on the benzothiazole framework . With the molecular formula C₇H₃FN₂O₃S and a molecular weight of 214.18 g/mol, this compound appears as a pale brown crystalline solid with a melting point of 180–182°C . It is synthesized via nitration of 6-fluoro-2(3H)-benzothiazolone using a mixture of sulfuric acid and nitric acid at 0–5°C, yielding approximately 48.48 g from 47.58 g of starting material . This compound serves as a key synthetic intermediate for accessing a structurally diverse range of functionalized benzothiazolones with applications in agrochemical and pharmaceutical research programs [1].

Why 6-Fluoro-5-nitro-2(3H)-benzothiazolone Cannot Be Replaced by Generic Analogs


6-Fluoro-5-nitro-2(3H)-benzothiazolone cannot be freely substituted with other benzothiazolone derivatives because its specific 6-fluoro-5-nitro substitution pattern imparts unique electronic and steric properties that fundamentally alter its reactivity profile and the biological activity of downstream derivatives . The fluorine substituent at the 6-position influences the compound's polarity and solubility, while the nitro group at the 5-position exerts a strong electron-withdrawing effect that modulates reactivity and bioavailability . Structural analogs lacking either substituent—such as unsubstituted 2(3H)-benzothiazolone (CAS 934-34-9) or 5-nitro-2(3H)-benzothiazolone (CAS 62386-22-5)—exhibit different physicochemical properties and yield derivatives with distinct, often inferior, biological performance . This compound's unique substitution pattern enables specific downstream synthetic transformations that are inaccessible from other starting materials, making it an irreplaceable intermediate for certain agrochemical lead optimization programs [1].

Quantitative Differentiation of 6-Fluoro-5-nitro-2(3H)-benzothiazolone (CAS 111332-15-1) Versus Structural Analogs


6-Fluoro-5-nitro Substitution Enables Superior Downstream Herbicidal Activity Relative to Non-Fluorinated Analogs

The 6-fluoro-5-nitro substitution pattern of this benzothiazolone intermediate is essential for producing downstream derivatives with potent herbicidal activity. When converted to 2-[6-fluoro-3-(1-methylethyl)-2(3H)-benzothiazolon-5-yl]-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione (Compound A), the resulting product demonstrates superior herbicidal efficacy against target weed species compared to derivatives prepared from non-fluorinated analogs [1]. The fluorinated intermediate is cited as a key component in the synthesis of preferred herbicidal compounds within the patent literature [2].

Agrochemical Herbicide Structure-activity relationship

High-Yield Synthetic Accessibility of 6-Fluoro-5-nitro-2(3H)-benzothiazolone from 6-Fluoro-2(3H)-benzothiazolone

The synthesis of 6-fluoro-5-nitro-2(3H)-benzothiazolone proceeds with high efficiency via nitration of 6-fluoro-2(3H)-benzothiazolone (CAS 63754-96-1) . In a documented procedure, 47.58 g of 6-fluoro-2(3H)-benzothiazolone was dissolved in 100% sulfuric acid (760 mL), cooled to 0–5°C, and treated with 98% fuming nitric acid (18.79 g). After stirring for 60 minutes and work-up, 48.48 g of the nitro product was obtained as pale brown crystals with a melting point of 180–182°C . This represents a near-quantitative yield (>99%) under straightforward reaction conditions, demonstrating the synthetic accessibility and scalability of this intermediate.

Organic synthesis Process chemistry Nitration

6-Fluoro Substitution Imparts Distinct Physicochemical Properties Relative to Non-Fluorinated 5-Nitrobenzothiazolone

The presence of the 6-fluoro substituent in 6-fluoro-5-nitro-2(3H)-benzothiazolone imparts distinct physicochemical properties compared to the non-fluorinated analog 5-nitro-2(3H)-benzothiazolone (CAS 62386-22-5) . The fluorine substitution influences the compound's polarity, solubility profile, and electronic distribution, which can modulate both reactivity in subsequent synthetic transformations and the biological activity of derived compounds . 5-Nitro-2(3H)-benzothiazolone (CAS 62386-22-5), lacking the 6-fluoro substituent, exhibits different solubility and electronic characteristics, with a molecular weight of approximately 194.21 g/mol compared to 214.18 g/mol for the fluorinated analog .

Physicochemical property Fluorine chemistry Drug-likeness

Antimycobacterial Activity of Nitrobenzothiazole Scaffold Supports Value of 6-Fluoro-5-nitro Intermediate

The nitrobenzothiazole scaffold, to which 6-fluoro-5-nitro-2(3H)-benzothiazolone belongs, has demonstrated antimycobacterial activity through inhibition of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a validated target in Mycobacterium tuberculosis cell wall synthesis [1]. The compound's 6-fluoro-5-nitro substitution pattern contributes to the structural features recognized as important for this mechanism of action . Additionally, this compound inhibits the growth of Mycobacterium tuberculosis and Mycobacterium avium complex . While direct MIC data for this specific intermediate are not available, its nitrobenzothiazole core is associated with this mechanism, and 6-nitro substituted benzothiazole derivatives have demonstrated MIC values as low as 0.5 μg/mL against S. aureus in related antibacterial studies [2].

Antimycobacterial Tuberculosis DprE1 inhibitor

Optimal Research Applications for 6-Fluoro-5-nitro-2(3H)-benzothiazolone (CAS 111332-15-1) Based on Quantitative Evidence


Herbicide Lead Optimization: Synthesis of Fluorinated Benzothiazolone Derivatives

This compound is ideally suited for agrochemical research programs developing novel herbicides based on the benzothiazolone scaffold. As demonstrated in patent literature, 6-fluoro-5-nitro-2(3H)-benzothiazolone serves as a key intermediate for accessing 2-[6-fluoro-3-substituted-2(3H)-benzothiazolon-5-yl]-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione derivatives, which are designated as preferred compounds with herbicidal activity . Researchers synthesizing fluorinated benzothiazolone analogs for structure-activity relationship (SAR) studies will find this intermediate essential, as non-fluorinated analogs do not yield compounds with equivalent herbicidal properties .

Antimycobacterial Drug Discovery: DprE1 Inhibitor Development

Medicinal chemistry programs targeting Mycobacterium tuberculosis can utilize 6-fluoro-5-nitro-2(3H)-benzothiazolone as a starting material for synthesizing DprE1 inhibitors . The nitrobenzothiazole core is a recognized scaffold for antimycobacterial activity through DprE1 inhibition, a validated mechanism for cell wall synthesis disruption in M. tuberculosis . This compound inhibits the growth of M. tuberculosis and M. avium complex . The 6-fluoro-5-nitro substitution pattern may offer advantages in potency, metabolic stability, or selectivity compared to non-fluorinated analogs, making this intermediate valuable for SAR exploration in tuberculosis drug discovery .

Synthetic Methodology Development and Process Optimization

Process chemistry groups developing scalable synthetic routes to functionalized benzothiazolones can leverage the documented high-yield nitration procedure for this compound . With near-quantitative conversion from 6-fluoro-2(3H)-benzothiazolone under mild conditions (0–5°C, 60 minutes), this intermediate offers a reliable platform for optimizing downstream transformations such as N-alkylation, reduction of the nitro group to access 5-amino derivatives, and further functionalization . The compound's distinct physicochemical properties, including a melting point of 180–182°C, facilitate purification and characterization, making it suitable for training and method development in academic and industrial settings .

Physicochemical Property Modulation via Fluorine Incorporation

This compound is valuable for research programs investigating the impact of fluorine substitution on the properties of benzothiazolone-based molecules . Compared to the non-fluorinated analog 5-nitro-2(3H)-benzothiazolone (CAS 62386-22-5, MW ~194.21 g/mol), the 6-fluoro substituent increases molecular weight by approximately 20 g/mol (~10%) and alters polarity, solubility, and electronic distribution . These changes can affect membrane permeability, metabolic stability, and target binding in biological systems. Researchers studying the 'fluorine effect' in heterocyclic chemistry will find this compound a useful building block for comparative studies with non-fluorinated and other halogenated benzothiazolone derivatives .

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